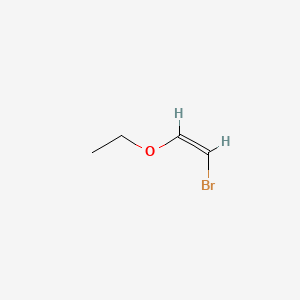

cis-1-Bromo-2-ethoxyethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617631. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromo-2-ethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCTTHZFYZOHT-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310860 | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23521-49-5 | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23521-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Bromovinyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1Z)-1-Bromo-2-ethoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-bromovinyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of cis-1-Bromo-2-ethoxyethylene. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound, also known as (Z)-1-Bromo-2-ethoxyethene, is a halogenated enol ether. Its chemical identity and key physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 23521-49-5[1][2][3] |

| Molecular Formula | C₄H₇BrO[1][2] |

| Molecular Weight | 151.00 g/mol [2] |

| IUPAC Name | (1Z)-1-Bromo-2-ethoxyethene[4] |

| Synonyms | cis-2-Ethoxyvinyl bromide, (Z)-1-Bromo-2-ethoxyethene[1][2] |

| InChI Key | BCFCTTHZFYZOHT-ARJAWSKDSA-N[4] |

| SMILES | CCO/C=C\Br[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Density | 1.42 g/mL at 20 °C[1] |

| Boiling Point | 128.3 °C at 760 mmHg[1] |

| Flash Point | 47.8 °C[1] |

| Refractive Index (n20/D) | 1.474[1] |

| Vapor Pressure | 13.1 mmHg at 25°C[1] |

| LogP | 1.889[1] |

| Purity (typical) | 85-98%[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the stereoselective bromination of ethyl vinyl ether. While detailed, publicly available protocols are scarce, the general transformation is understood to proceed via an electrophilic addition of bromine to the double bond, followed by elimination. The stereochemistry of the final product is influenced by the reaction conditions.

General Experimental Protocol: Bromination of Ethyl Vinyl Ether

This protocol is a generalized procedure based on common organic synthesis techniques for the bromination of alkenes.

Materials:

-

Ethyl vinyl ether

-

Bromine

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

A suitable base for dehydrobromination (e.g., triethylamine, potassium tert-butoxide)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A solution of ethyl vinyl ether in an inert solvent is prepared in a round-bottom flask under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C) to control the reactivity of bromine.

-

Bromine Addition: A solution of bromine in the same inert solvent is added dropwise to the cooled ethyl vinyl ether solution with vigorous stirring. The addition rate is controlled to maintain the low temperature. The reaction progress can be monitored by the disappearance of the bromine color.

-

Intermediate Formation: The reaction initially forms a dibromoethane intermediate.

-

Elimination: After the complete addition of bromine, a base is added to the reaction mixture to induce dehydrobromination, leading to the formation of a mixture of cis- and trans-1-Bromo-2-ethoxyethylene. The choice of base and reaction conditions can influence the isomeric ratio.

-

Workup: The reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of geometric isomers, is purified by fractional distillation under reduced pressure to isolate the cis-isomer. The separation of geometric isomers can be challenging due to their similar physical properties.

References

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene (CAS: 23521-49-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1-Bromo-2-ethoxyethylene, a valuable reagent in organic synthesis. This document consolidates its chemical and physical properties, detailed spectral data, experimental protocols for its synthesis and a key reaction, as well as safety and handling information.

Chemical and Physical Properties

This compound, also known as cis-2-Ethoxyvinyl bromide, is a halogenated ether with the molecular formula C₄H₇BrO.[1][2] It is a key intermediate for the formation of vinyl lithium reagents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23521-49-5 | [1] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | |

| Appearance | Yellow liquid | [3] |

| Boiling Point | 139-142 °C | [4] |

| Density | 1.42 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.474 | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Storage Temperature | -20°C | |

| InChI | 1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- | |

| SMILES | CCO\C=C/Br |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results | - | - |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | - |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results | - |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results | - |

Note: While search results indicate the availability of spectral data in databases like SpectraBase and PubChem, the specific numerical peak data was not directly retrievable.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in a lithium-bromine exchange reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of ethyl vinyl ether followed by dehydrobromination. A reported procedure in the European Journal of Organic Chemistry describes a two-stage process.[7]

Experimental Protocol: Synthesis from Ethyl Vinyl Ether

Stage 1: Bromination of Ethyl Vinyl Ether

-

Reaction: Ethyl vinyl ether is reacted with bromine.

-

Conditions: The reaction is performed under an inert atmosphere using a Schlenk technique.

-

Note: This reaction is typically exothermic and requires careful temperature control.

Stage 2: Dehydrobromination

-

Reagent: Triethylamine is added to the product of Stage 1.

-

Conditions: This stage is also carried out under an inert atmosphere using a Schlenk technique.

-

Purpose: Triethylamine acts as a base to eliminate hydrogen bromide, forming the desired double bond with cis-stereochemistry.

-

Yield: A yield of 81% has been reported for this transformation.[8]

The logical workflow for this synthesis is illustrated in the following diagram.

Application in Organic Synthesis: Lithiation

This compound is primarily used to generate the corresponding vinyllithium reagent through a lithium-bromine exchange reaction. This organolithium species is a powerful nucleophile for the formation of new carbon-carbon bonds.

Experimental Protocol: Lithium-Bromine Exchange

-

Reagents: this compound is reacted with an organolithium reagent, typically n-butyllithium (n-BuLi).

-

Solvent: The reaction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Temperature: The reaction is highly exothermic and is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Procedure:

-

A solution of this compound in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is typically stirred at -78 °C for a period of time to ensure complete exchange.

-

-

Note: The resulting vinyllithium reagent is unstable at higher temperatures and is generally used in situ by quenching with an appropriate electrophile.

The workflow for this key application is depicted below.

Biological Applications and Drug Development

Based on publicly available information, there is no significant evidence to suggest that this compound is directly used as a therapeutic agent or plays a role in biological signaling pathways. Its utility in the context of drug development is primarily as a building block in the synthesis of more complex molecules that may have pharmaceutical applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 6: Hazard Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H226: Flammable liquid and vapor | Flame (GHS02) | P210, P233, P240, P241, P242, P243 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage:

-

Store in a cool, dry, well-ventilated place away from heat and ignition sources.

-

Keep container tightly closed.

-

Recommended storage temperature is -20°C.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

This guide provides a summary of the available technical information for this compound. For more detailed and specific applications, consulting the primary scientific literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. Ethane, 1-bromo-2-ethoxy- [webbook.nist.gov]

- 4. This compound technical, 85 GC 23521-49-5 [sigmaaldrich.com]

- 5. 1-Bromo-2-ethoxyethene | C4H7BrO | CID 6304964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Generation and trapping of ketenes in flow - ePrints Soton [eprints.soton.ac.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of cis-1-Bromo-2-ethoxyethylene, with a focus on its molecular weight and applications in organic synthesis. Detailed experimental protocols and workflow visualizations are included to support researchers in its practical application.

Core Properties and Molecular Data

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of lithium compounds.[1][2] Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Weight | 151.00 g/mol [1][2] |

| Molecular Formula | C₄H₇BrO[1][2] |

| CAS Number | 23521-49-5[1][2] |

| Density | 1.42 g/mL at 20 °C[3] |

| Boiling Point | 128.3 °C at 760 mmHg |

| Refractive Index | n20/D 1.474 |

| Flash Point | 47.8 °C |

Experimental Protocol: Lithiation and Electrophilic Quench

The following protocol is a representative procedure for the generation of an alkenyllithium reagent from a vinyl bromide and its subsequent reaction with an electrophile. This method is adapted from a procedure for a similar substrate and illustrates a primary application of this compound.[4]

Objective: To synthesize a functionalized vinyl ether via the lithiation of this compound and subsequent reaction with an aldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Butyllithium (BuLi) in hexanes

-

An electrophile (e.g., trans-cinnamaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, two-necked flask under an argon atmosphere, dissolve this compound in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice-acetone bath.

-

Add butyllithium (BuLi) dropwise to the solution over a period of 30 minutes.

-

Stir the resulting mixture at -78 °C for 2 hours to ensure the formation of the alkenyllithium reagent.

-

In a separate flask, dissolve the electrophile (e.g., trans-cinnamaldehyde) in anhydrous THF.

-

Add the electrophile solution dropwise to the alkenyllithium suspension at -78 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for the lithiation of this compound and subsequent electrophilic quench.

References

Spectroscopic and Mechanistic Insights into (Z)-1-Bromo-2-ethoxyethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (Z)-1-Bromo-2-ethoxyethene, a valuable reagent in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and presents a relevant reaction pathway, the Suzuki-Miyaura coupling, where this compound can serve as a key building block.

Spectroscopic Data Analysis

The structural elucidation of (Z)-1-Bromo-2-ethoxyethene is critically dependent on a combination of spectroscopic techniques. The following sections summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.95 | d | 6.8 | =CH-Br |

| 5.15 | d | 6.8 | =CH-OEt |

| 3.85 | q | 7.0 | -O-CH₂-CH₃ |

| 1.30 | t | 7.0 | -O-CH₂-CH₃ |

Note: Predicted data based on typical values for similar structures. The 'd' stands for doublet, 'q' for quartet, and 't' for triplet.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | =CH-OEt |

| 95.2 | =CH-Br |

| 67.8 | -O-CH₂-CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Note: Predicted data based on typical values for vinyl ethers and bromoalkenes.

Table 3: Mass Spectrometry Data for (Z)-1-Bromo-2-ethoxyethene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150/152 | Moderate | [M]⁺ (Molecular ion) |

| 122/124 | High | [M - C₂H₄]⁺ |

| 107/109 | Moderate | [M - C₂H₅O]⁺ |

| 79/81 | Moderate | [Br]⁺ |

| 71 | Moderate | [M - Br]⁺ |

| 43 | High | [C₂H₃O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic M/M+2 ion clusters.

Table 4: Infrared (IR) Spectroscopic Data for (Z)-1-Bromo-2-ethoxyethene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch |

| 2980-2850 | Strong | C-H stretch (alkyl) |

| 1640 | Strong | C=C stretch (vinyl ether) |

| 1200-1050 | Strong | C-O stretch (ether) |

| ~880 | Medium | =C-H bend (out-of-plane) |

| 690-515 | Medium-Strong | C-Br stretch |

Note: Predicted data based on characteristic group frequencies.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A sample of (Z)-1-Bromo-2-ethoxyethene (approximately 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). Data acquisition involves a sufficient number of scans to achieve an adequate signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A more concentrated sample of (Z)-1-Bromo-2-ethoxyethene (20-50 mg) is dissolved in CDCl₃ (0.5-0.7 mL). The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) with proton decoupling. Chemical shifts are referenced to the solvent peak (CDCl₃, δ 77.16 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including those with longer relaxation times.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of (Z)-1-Bromo-2-ethoxyethene in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into a gas chromatograph equipped with a mass spectrometer detector. The GC is fitted with a suitable capillary column (e.g., a non-polar polydimethylsiloxane column). The oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 10-200.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat (Z)-1-Bromo-2-ethoxyethene is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or plates is recorded and subtracted from the sample spectrum.

Reaction Pathway Visualization

(Z)-1-Bromo-2-ethoxyethene is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The following diagram illustrates its potential application as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals engaged in research and development where (Z)-1-Bromo-2-ethoxyethene is a molecule of interest. The provided spectroscopic data and experimental protocols are intended to facilitate its identification, characterization, and application in synthetic endeavors.

Structural Analysis of cis-2-Ethoxyvinyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cis-2-ethoxyvinyl bromide (CAS No. 23521-49-5) is a halogenated vinyl ether with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol .[1][2] Its structure, featuring a cis-configured double bond substituted with an ethoxy group and a bromine atom, makes it a potentially valuable synthon in organic chemistry. Substituted vinyl ethers, in general, have been explored for their biological activities, including as potential anticancer agents that target tubulin.[3] However, to date, no specific signaling pathways involving cis-2-ethoxyvinyl bromide have been reported in the scientific literature. This guide focuses on the foundational structural analysis of the molecule, which is a prerequisite for any further investigation into its chemical reactivity and biological applications.

Structural Elucidation

The structural analysis of cis-2-ethoxyvinyl bromide relies on a combination of spectroscopic techniques to probe its molecular framework.

Chemical Structure

The fundamental structure of cis-2-ethoxyvinyl bromide is depicted below. The "cis" or "(Z)" configuration indicates that the bromine atom and the ethoxy group are on the same side of the carbon-carbon double bond.

Caption: Chemical structure of cis-2-Ethoxyvinyl bromide.

Spectroscopic Analysis

The ¹H NMR spectrum of cis-2-ethoxyvinyl bromide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinyl protons are expected to appear as doublets due to coupling with each other. The ethoxy group protons will present as a quartet and a triplet.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Doublet | ~6-14 (cis coupling) | Vinyl H (adjacent to O) |

| Data not available | Doublet | ~6-14 (cis coupling) | Vinyl H (adjacent to Br) |

| Data not available | Quartet | ~7 | -O-CH₂-CH₃ |

| Data not available | Triplet | ~7 | -O-CH₂-CH₃ |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected, corresponding to the two vinyl carbons, the methylene carbon, and the methyl carbon of the ethoxy group. A known spectrum was acquired on a Bruker AM-500 instrument.[1]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Vinyl C (adjacent to O) |

| Data not available | Vinyl C (adjacent to Br) |

| Data not available | -O-CH₂-CH₃ |

| Data not available | -O-CH₂-CH₃ |

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C=C double bond, C-O ether linkage, and C-Br bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch |

| ~2980-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1650-1600 | Medium | C=C stretch (cis) |

| ~1250-1000 | Strong | C-O stretch (ether) |

| ~700-500 | Medium-Strong | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic M and M+2 isotopic peaks of similar intensity for the molecular ion and any bromine-containing fragments. GC-MS data for a related compound suggests prominent peaks at m/z 122 and 124.[4]

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 150/152 | Data not available | [C₄H₇BrO]⁺ (Molecular Ion) |

| 122/124 | Data not available | [M - C₂H₅]⁺ or [M - CH₂=CH₂]⁺ |

| 71 | Data not available | [M - Br]⁺ |

| 45 | Data not available | [C₂H₅O]⁺ |

| 29 | Data not available | [C₂H₅]⁺ |

Experimental Protocols

While specific, detailed experimental protocols for cis-2-ethoxyvinyl bromide are not available in the reviewed literature, the following sections provide generalized procedures based on standard laboratory practices for the synthesis and analysis of similar compounds.

Synthesis of cis-2-Ethoxyvinyl Bromide

A reported synthesis of cis-1-bromo-2-ethoxyethylene involves the reaction of ethyl vinyl ether with bromine, with a reported yield of 81%. The following is a generalized protocol.

Caption: General workflow for the synthesis of cis-2-Ethoxyvinyl bromide.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl vinyl ether in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain cis-2-ethoxyvinyl bromide.

Spectroscopic Analysis Protocols

Caption: General workflow for NMR analysis.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified cis-2-ethoxyvinyl bromide in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Determine chemical shifts relative to TMS, integrate peak areas, and measure coupling constants.

Procedure:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for GC-MS analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of cis-2-ethoxyvinyl bromide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC to separate it from any impurities. The eluent is then introduced into the mass spectrometer. Acquire the mass spectrum, typically over a mass range of m/z 10-200.

-

Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.

Conclusion

This technical guide has provided a comprehensive overview of the structural analysis of cis-2-ethoxyvinyl bromide. While a complete set of experimentally determined quantitative data is not currently available in the public domain, this document has outlined the expected spectroscopic characteristics based on established chemical principles. The provided generalized experimental protocols for synthesis and analysis serve as a valuable resource for researchers aiming to work with this compound. Further experimental work is required to fully characterize cis-2-ethoxyvinyl bromide and to explore its potential applications in organic synthesis and medicinal chemistry. Notably, there is no information available regarding any signaling pathways in which this molecule may be involved, representing a significant area for future research.

References

- 1. (1Z)-1-Bromo-2-ethoxyethene | C4H7BrO | CID 5386777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-ethoxyethene | C4H7BrO | CID 6304964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of cis-1-Bromo-2-ethoxyethylene, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a halogenated enol ether with the chemical formula C₄H₇BrO.[1][2] It is also known by its synonym, cis-2-Ethoxyvinyl bromide.[3] The compound is typically supplied with a purity of approximately 85% as determined by gas chromatography (GC).[4] For optimal stability, it should be stored at -20°C.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO | [1][2][3][4][5] |

| Molecular Weight | 151.00 g/mol | [4] |

| Density | 1.42 g/mL at 20 °C | [2][4] |

| Boiling Point | 128.3 °C at 760 mmHg | [2] |

| 139-142 °C | [4][6] | |

| Refractive Index | n20/D 1.474 | [2][4] |

| Flash Point | 47.8 °C | [2] |

| 48 °C | [6] | |

| 52 °C (closed cup) | [4] | |

| Vapor Pressure | 13.1 mmHg at 25°C | [2] |

| LogP | 1.889 | [2][5] |

| CAS Number | 23521-49-5 | [2][3][4] |

Experimental Protocols

The experimental determination of the physical properties listed above follows standard laboratory procedures.

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature, in this case, 20°C.

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure (760 mmHg). The temperature range indicates the purity of the substance.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (20°C).

-

Flash Point: The flash point is determined using either an open-cup or closed-cup apparatus, which indicates the lowest temperature at which the vapor of the compound will ignite.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl vinyl ether with bromine. This reaction proceeds with a reported yield of 81%.[1]

Reaction Scheme:

Ethyl Vinyl Ether + Bromine → this compound

Detailed Protocol:

-

Reaction Setup: A solution of ethyl vinyl ether in a suitable inert solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the cooled solution of ethyl vinyl ether with vigorous stirring. The rate of addition is controlled to maintain the low temperature.

-

Quenching: After the addition is complete, the reaction is typically quenched by the addition of a reducing agent (e.g., aqueous sodium thiosulfate) to consume any excess bromine.

-

Workup: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Safety and Handling of cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for cis-1-Bromo-2-ethoxyethylene (CAS No. 23521-49-5). The information is intended for professionals in research, scientific, and drug development fields who may handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Chemical Identification and Physical Properties

This compound is a flammable liquid with the molecular formula C4H7BrO.[1][2][3] It is also known by its synonyms, cis-2-Ethoxyvinyl bromide and (Z)-1-Bromo-2-ethoxyethene.[2] This compound is primarily used in industrial and scientific research, including for the preparation of lithium compounds.[4][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23521-49-5 | [2][3] |

| Molecular Formula | C4H7BrO | [4][1][3] |

| Molecular Weight | 151.00 g/mol | [4][5] |

| Appearance | Colorless Oil | [6] |

| Boiling Point | 139-142 °C | [4] |

| Density | 1.42 g/mL at 20 °C | [2] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [4][7] |

| Refractive Index | n20/D 1.474 | [4][2] |

| Storage Temperature | -20°C | [4] |

| Stability | Light Sensitive | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[4] While specific toxicity data is largely unavailable, the compound should be handled with care, assuming potential for irritation and other health effects.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable liquids | 3 | H226: Flammable liquid and vapour | GHS02 (Flame) | Warning |

Note on Toxicity Data: As of the latest available information, there is no specific data available for acute oral, dermal, or inhalation toxicity, nor for skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] The absence of data necessitates a cautious approach, treating the substance as potentially hazardous.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this flammable liquid.

Handling

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4] All metal parts of equipment should be grounded.

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. See Section 4 for detailed recommendations.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Temperature: Store at the recommended temperature of -20°C.

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.

-

Flammable Storage: Store in a designated flammables storage cabinet or refrigerator rated for flammable materials.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Standard/Specification |

| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |

| Respiratory Protection | If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK (EN14387) respirator filter). | Approved by NIOSH (US) or CEN (EU). |

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.

Waste Disposal

Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations. Do not dispose of down the drain. The preferred method of disposal is incineration in a licensed facility.

Experimental Protocols for Safety Assessment

For a research-oriented audience, understanding the methodologies behind safety data is crucial. Below are summaries of standard experimental protocols relevant to the hazards of this compound.

Flash Point Determination (Closed-Cup Method)

The flash point of a flammable liquid is a critical parameter for assessing its fire hazard. The closed-cup method is commonly used for its precision.

Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring device, a heat source, and an ignition source applicator.

-

Procedure: a. The sample is placed into the test cup to a specified level. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At regular temperature intervals, the ignition source (a small flame) is dipped into the vapor space above the liquid surface. d. The test is continued until a "flash" (a brief ignition of the vapors) is observed. e. The temperature at which the flash occurs is recorded as the flash point.

Acute Oral Toxicity Assessment

While no specific data exists for this compound, the following OECD guidelines describe the standard procedures for determining acute oral toxicity.

Methodology (based on OECD Test Guideline 423: Acute Toxic Class Method):

-

Principle: This is a stepwise procedure using a small number of animals (typically rodents) per step to classify a substance's toxicity. The goal is to identify a dose that causes mortality or evident toxicity.

-

Procedure: a. A group of three animals of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). b. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. c. The outcome of the first step determines the next step:

- If mortality occurs, the next step uses a lower dose.

- If no mortality occurs, the next step uses a higher dose. d. The process is continued until the toxicity class of the substance can be determined based on the observed outcomes at different dose levels. e. This method allows for the classification of the substance according to the Globally Harmonized System (GHS) without determining a precise LD50 value, thus reducing the number of animals used.

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound safely.

Caption: General laboratory workflow for handling this compound.

Caption: Logical relationships between hazards, controls, and emergency responses.

References

- 1. Monomer detail | Cis-1-Bromo-2-ethoxyethene [copoldb.jp]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound technical, 85 GC 23521-49-5 [sigmaaldrich.com]

- 5. 1-Bromo-2-ethoxyethene | C4H7BrO | CID 6304964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 顺-1-溴-2-乙氧基乙烯 technical, ~85% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

In-Depth Technical Guide: Stability and Storage of cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for cis-1-Bromo-2-ethoxyethylene, a key reagent in various synthetic applications. Understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a flammable and light-sensitive liquid.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 23521-49-5 | [1] |

| Molecular Formula | C4H7BrO | [2][4] |

| Molar Mass | 151 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 1.42 g/mL at 20 °C | [2] |

| Boiling Point | 139-142 °C | [2] |

| Flash Point | 48 - 52 °C | [1][2] |

| Refractive Index | n20/D 1.474 | [2] |

Stability Profile

This compound is stable under recommended storage and transport conditions.[1][5] However, its stability is compromised by exposure to certain environmental factors.

2.1 General Stability

The compound is considered stable under normal laboratory conditions and at room temperature.[1] Hazardous reactions are not expected to occur under normal transport or storage conditions.[1]

2.2 Sensitivity to Light

A critical factor affecting the stability of this compound is its sensitivity to light.[1][2][3] Exposure to light can lead to degradation, and therefore, the compound should always be stored in light-protecting containers.

2.3 Thermal Stability

While stable at room temperature, exposure to heat, hot surfaces, open flames, and other ignition sources should be avoided.[1] As a flammable liquid, it can form explosive air-vapor mixtures.[1]

2.4 Incompatible Materials

Contact with strong oxidizing agents and strong acids should be avoided, as these materials can initiate hazardous reactions.[1]

2.5 Hazardous Decomposition

In the event of combustion, this compound emits toxic fumes, including carbon dioxide, carbon monoxide, and hydrogen bromide gas.[1]

Caption: Probable combustion decomposition pathway for this compound.

Storage and Handling

Proper storage and handling are paramount to maintain the quality and safety of this compound.

3.1 Recommended Storage Conditions

| Parameter | Recommendation | Reference |

| Temperature | -20°C | [2] |

| Atmosphere | Store in a well-ventilated place. Keep cool. | [6] |

| Container | Must be kept in original, tightly closed packaging. | [1] |

| Light | Protect from light. | [1][2][3] |

3.2 Handling Precautions

-

Ventilation: Use only in a fume hood with sufficient ventilation to avoid the formation or spread of mists in the air.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Smoking is forbidden. Use non-sparking tools.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1]

-

Hygiene: Wash hands thoroughly after handling.

Caption: Recommended workflow for the safe handling and storage of this compound.

Experimental Protocols for Stability Assessment

4.1 Protocol: Photostability Testing

Objective: To evaluate the impact of light exposure on the purity and degradation of this compound.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound in clear and amber glass vials. One set will serve as a dark control.

-

Exposure: Place the vials in a photostability chamber with a controlled light source (e.g., Xenon lamp) and temperature.

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Analyze the samples and the dark control using a validated analytical method, such as Gas Chromatography (GC), to determine the purity and identify any degradation products.

-

Data Evaluation: Compare the chromatograms of the exposed samples to the dark control to assess the extent of degradation.

4.2 Protocol: Thermal Stability Testing (Accelerated)

Objective: To assess the stability of the compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Place aliquots of the compound in tightly sealed vials appropriate for the selected temperatures.

-

Exposure: Store the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C).

-

Sampling: Remove samples at specified time points (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: Analyze the samples for purity and degradation products using GC or another suitable method.

-

Data Evaluation: Plot the purity versus time for each temperature to determine the degradation kinetics.

Caption: A generalized experimental workflow for conducting stability studies on chemical reagents.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 23521-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hydrocarbon halides 3 page [m.chemicalbook.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Lithiation of cis-1-Bromo-2-ethoxyethylene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the generation of (Z)-2-ethoxyvinyllithium via halogen-metal exchange from cis-1-bromo-2-ethoxyethylene. (Z)-2-ethoxyvinyllithium is a versatile and remarkably stable 1,2-counterpolarized organolithium species, serving as a synthetic equivalent of the formyl anion. This reagent readily reacts with various electrophiles, particularly aldehydes and ketones, to afford (Z)-3-hydroxy enol ethers. These intermediates can be subsequently hydrolyzed under acidic conditions to furnish valuable α,β-unsaturated aldehydes. This protocol offers a robust method for the one-carbon homologation of carbonyl compounds to their corresponding unsaturated aldehydes.

Overview of the Synthesis

The lithiation of this compound provides a stereochemically defined vinyllithium reagent. This species is an excellent nucleophile that can engage with a wide range of electrophiles. The overall transformation is a two-step process involving the initial trapping of the vinyllithium with a carbonyl compound, followed by hydrolysis of the resulting enol ether to unveil the aldehyde functionality.

Chemical Properties of this compound*

| Property | Value |

| CAS Number | 23521-49-5[1] |

| Molecular Formula | C₄H₇BrO[1] |

| Molecular Weight | 151.00 g/mol [1] |

| Boiling Point | 139-142 °C[2] |

| Density | 1.42 g/mL at 20 °C |

| Refractive Index | n20/D 1.474 |

| Storage | -20°C |

Experimental Protocols

Generation of (Z)-2-Ethoxyvinyllithium and Reaction with Carbonyl Compounds

This protocol is adapted from the established procedure for the generation and use of vinyllithium reagents. It is highly recommended to consult the primary literature for specific substrate-to-reagent ratios and reaction times.

Materials:

-

This compound (assume ~85% purity by GC)

-

n-Butyllithium (typically 1.6 M in hexanes)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Aldehyde or Ketone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Setup: Charge the flask with anhydrous diethyl ether or THF.

-

Cooling: Cool the solvent to -80 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Add this compound to the cooled solvent via syringe.

-

Lithiation: Slowly add a solution of n-butyllithium dropwise to the stirred solution, maintaining the internal temperature below -75 °C. The addition of n-butyllithium typically results in a halogen-metal exchange to form the (Z)-2-ethoxyvinyllithium reagent.

-

Reaction with Electrophile: After stirring for a designated period (e.g., 30 minutes) at -80 °C, add a solution of the desired aldehyde or ketone in the reaction solvent dropwise, again maintaining the low temperature.

-

Quenching: After the reaction with the electrophile is complete (typically monitored by TLC or after a set time, e.g., 1 hour), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution while the reaction mixture is still cold.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (Z)-3-hydroxy enol ether.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of (Z)-3-Hydroxy Enol Ethers to α,β-Unsaturated Aldehydes

Materials:

-

(Z)-3-Hydroxy enol ether (from step 2.1)

-

Tetrahydrofuran (THF)

-

Dilute aqueous acid (e.g., 2 M hydrochloric acid or oxalic acid)

Procedure:

-

Dissolution: Dissolve the purified (Z)-3-hydroxy enol ether in THF.

-

Acidic Hydrolysis: Add the dilute aqueous acid to the solution and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α,β-unsaturated aldehyde.

-

Purification: If necessary, purify the product by flash column chromatography.

Data Presentation

The following table summarizes the yields of (Z)-3-hydroxy enol ethers obtained from the reaction of (Z)-2-ethoxyvinyllithium with various carbonyl compounds, as would be detailed in primary literature.

| Entry | Carbonyl Compound | Product ((Z)-3-Hydroxy Enol Ether) | Yield (%) |

| 1 | Benzaldehyde | Data from primary literature | |

| 2 | Cyclohexanone | Data from primary literature | |

| 3 | Acetone | Data from primary literature | |

| 4 | Isobutyraldehyde | Data from primary literature | |

| 5 | Propiophenone | Data from primary literature |

Visualizations

Logical Workflow for the Synthesis of α,β-Unsaturated Aldehydes

Caption: Synthetic pathway from this compound to α,β-unsaturated aldehydes.

Experimental Workflow Diagram

References

Application Notes and Protocols: cis-2-Ethoxyvinyllithium in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Ethoxyvinyllithium serves as a highly valuable and stereochemically defined nucleophilic acetaldehyde enolate synthon in organic synthesis. Its utility lies in the stereospecific formation of carbon-carbon bonds with a variety of electrophiles, leading to the synthesis of complex molecules with controlled stereochemistry. This document provides detailed application notes and experimental protocols for the preparation and use of cis-2-ethoxyvinyllithium, with a focus on its reactions with carbonyl compounds.

Introduction

cis-2-Ethoxyvinyllithium, also referred to as (Z)-2-ethoxyvinyllithium, is a powerful organolithium reagent that functions as an equivalent of the acetaldehyde enolate anion. Its cis-configuration is stabilized, and it reacts with electrophiles, such as aldehydes and ketones, with retention of the double bond geometry. This stereochemical fidelity is crucial in synthetic routes where the geometry of the resulting vinyl ether is important for subsequent transformations. The vinyl ether products can be readily hydrolyzed under acidic conditions to reveal a β-hydroxy aldehyde or ketone functionality, making cis-2-ethoxyvinyllithium a key reagent in the synthesis of polyketides and other natural products.

Preparation of cis-2-Ethoxyvinyllithium

There are two primary, reliable methods for the preparation of cis-2-ethoxyvinyllithium:

-

Method A: Transmetalation from (Z)-1-Ethoxy-2-(tributylstannyl)ethene. This is often the method of choice due to its high stereoselectivity and relatively mild conditions.

-

Method B: Direct Lithiation of cis-β-Bromovinyl Ethyl Ether. This method involves a lithium-halogen exchange reaction.

Logical Workflow for Preparation

Caption: Workflow for the two primary methods of preparing cis-2-Ethoxyvinyllithium.

Experimental Protocols: Preparation

Protocol 3.1: Preparation of (Z)-1-Ethoxy-2-(tributylstannyl)ethene (Precursor for Method A)

This protocol is adapted from general procedures for the hydrostannylation of alkynes.

Materials:

-

Ethoxyacetylene

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add ethoxyacetylene (1.0 eq) and anhydrous toluene.

-

Add tributyltin hydride (1.05 eq) to the solution.

-

Add a catalytic amount of AIBN (approx. 1-2 mol%).

-

Heat the reaction mixture to 80-90 °C under an argon atmosphere for 4-6 hours.

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to afford (Z)-1-ethoxy-2-(tributylstannyl)ethene as a colorless oil.

Protocol 3.2: Preparation of cis-2-Ethoxyvinyllithium via Transmetalation (Method A)

Materials:

-

(Z)-1-Ethoxy-2-(tributylstannyl)ethene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions at low temperature

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add (Z)-1-ethoxy-2-(tributylstannyl)ethene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1 hour.

-

The pale yellow solution of cis-2-ethoxyvinyllithium is now ready for use in subsequent reactions.

Protocol 3.3: Preparation of cis-β-Bromovinyl Ethyl Ether (Precursor for Method B)

This protocol is adapted from general procedures for the synthesis of vinyl bromides.

Materials:

-

Acetaldehyde diethyl acetal

-

N-Bromosuccinimide (NBS)

-

Sodium bicarbonate (NaHCO₃)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (BPO), radical initiator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve acetaldehyde diethyl acetal (1.0 eq) and N-bromosuccinimide (1.0 eq) in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a sunlamp for 2-3 hours.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude bromoacetal is then subjected to elimination by refluxing with a non-nucleophilic base such as potassium tert-butoxide in THF to yield a mixture of cis and trans-β-bromovinyl ethyl ether.

-

The cis isomer can be separated by careful fractional distillation.

Protocol 3.4: Preparation of cis-2-Ethoxyvinyllithium via Direct Lithiation (Method B)

Materials:

-

cis-β-Bromovinyl ethyl ether

-

tert-Butyllithium (t-BuLi) in pentane

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions at low temperature

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add cis-β-bromovinyl ethyl ether (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (2.1 eq) in pentane dropwise via syringe over 30 minutes. The first equivalent is consumed in a metal-halogen exchange, and the second equivalent acts as a base.

-

Stir the solution at -78 °C for an additional 30 minutes.

-

The solution of cis-2-ethoxyvinyllithium is ready for use.

Use of cis-2-Ethoxyvinyllithium in Synthesis

The primary application of cis-2-ethoxyvinyllithium is its reaction with various electrophiles, most notably carbonyl compounds.

Signaling Pathway for Reaction with a Ketone

Formation of (Z)-2-Ethoxyvinylmagnesium Bromide from cis-1-Bromo-2-ethoxyethylene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of the Grignard reagent, (Z)-2-ethoxyvinylmagnesium bromide, from its precursor, cis-1-Bromo-2-ethoxyethylene. Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The successful and efficient preparation of (Z)-2-ethoxyvinylmagnesium bromide is contingent upon strictly anhydrous conditions and the activation of the magnesium surface. This protocol outlines the requisite safety precautions, apparatus setup, and a step-by-step procedure for the reliable synthesis of this versatile vinyl Grignard reagent.

Introduction

Grignard reagents, with the general structure RMgX, are powerful nucleophiles and strong bases that react with a wide array of electrophiles.[1] The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. Vinyl Grignard reagents, in particular, are valuable intermediates in the stereospecific synthesis of complex molecules, allowing for the introduction of a vinyl group.

The target Grignard reagent, (Z)-2-ethoxyvinylmagnesium bromide, is prepared from this compound. The presence of the ethoxy group makes this an electron-rich vinyl halide, which can influence its reactivity compared to simple vinyl halides. Tetrahydrofuran (THF) is generally the preferred solvent for the formation of Grignard reagents from less reactive vinyl halides.[2]

Data Presentation

Table 1: Reagents and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Representative Amount | Moles (mmol) |

| This compound | 151.00 | 1.0 | 7.55 g (5.32 mL) | 50.0 |

| Magnesium Turnings | 24.31 | 1.2 - 1.5 | 1.46 g - 1.82 g | 60.0 - 75.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | ~60 mL | N/A |

| Iodine (I₂) | 253.81 | Initiator | 1-2 small crystals | N/A |

| 1,2-Dibromoethane | 187.86 | Initiator (alternative) | ~0.1 mL | N/A |

Table 2: Typical Reaction Parameters

| Parameter | Value | Notes |

| Reaction Temperature | Room Temperature to 40 °C (Reflux) | The reaction is exothermic and may initiate at room temperature. Gentle heating might be required to maintain a steady reflux. |

| Reaction Time | 1 - 3 hours | Monitor the consumption of magnesium turnings. |

| Stirring Speed | Moderate to vigorous | To ensure good contact between the halide solution and the magnesium surface. |

| Inert Atmosphere | Dry Nitrogen or Argon | Essential to prevent reaction with atmospheric oxygen and moisture. |

Experimental Protocols

Materials and Apparatus

-

Reagents: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystals or 1,2-dibromoethane, dilute hydrochloric acid (for quenching/testing), saturated aqueous ammonium chloride solution.

-

Apparatus: 100 mL three-neck round-bottom flask, reflux condenser, 50 mL pressure-equalizing dropping funnel, glass stopper, magnetic stir bar, magnetic stir plate with heating mantle, drying tubes (filled with CaCl₂ or Drierite), nitrogen or argon gas inlet with a bubbler, syringes, and needles.

Safety Precautions

-

Anhydrous Conditions: Grignard reagents react exothermically and rapidly with water. All glassware must be rigorously dried before use, typically by flame-drying under a stream of inert gas or oven-drying at >120 °C for several hours and assembling while hot.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.

-

Solvent Hazards: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous THF.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. The addition of the alkyl halide should be controlled to maintain a manageable reaction rate. An ice bath should be kept on hand for cooling if the reaction becomes too vigorous.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

Grignard Reagent Formation Protocol

-

Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and a gas inlet for the inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.

-

Initial Reagent Addition: Add approximately 5-10 mL of anhydrous THF to the flask, just enough to cover the magnesium turnings.

-

Preparation of Halide Solution: In the dropping funnel, prepare a solution of this compound in the remaining anhydrous THF.

-

Initiation of Reaction: Add a small portion (1-2 mL) of the halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. Gentle warming with a heat gun may be necessary to start the reaction.

-

Controlled Addition: Once the reaction has started, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

Completion of Reaction: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the mixture to maintain a mild reflux for an additional 1-2 hours to ensure complete reaction. The reaction is typically complete when most of the magnesium has been consumed.

-

Storage and Use: The resulting dark grey to brownish solution of (Z)-2-ethoxyvinylmagnesium bromide should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere. The concentration of the Grignard reagent can be determined by titration.

Mandatory Visualization

Caption: Experimental workflow for the formation of (Z)-2-ethoxyvinylmagnesium bromide.

Application Notes

-

Stability: Vinyl Grignard reagents are generally stable in ethereal solutions like THF at room temperature when stored under an inert atmosphere. However, for best results, it is recommended to use the freshly prepared reagent.

-

Reactivity with Electrophiles: (Z)-2-ethoxyvinylmagnesium bromide is a potent nucleophile and will react with a variety of electrophiles.

-

Aldehydes and Ketones: Addition to aldehydes and ketones will yield the corresponding secondary and tertiary allylic alcohols, respectively, after acidic workup.[3][4]

-

Esters: Reaction with esters will typically result in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[5]

-

Carbon Dioxide: Carboxylation with dry CO₂ followed by acidic workup will produce (Z)-3-ethoxyacrylic acid.

-

-

Potential Side Reactions:

-

Homocoupling (Wurtz Reaction): A common side reaction is the coupling of the Grignard reagent with the starting vinyl bromide to form 1,4-diethoxy-1,3-butadiene. This can be minimized by slow addition of the halide and avoiding high temperatures.

-

Reaction with Solvent: While THF is generally a stable solvent for Grignard reactions, prolonged heating can lead to cleavage of the ether.

-

-

Stereochemistry: The formation of the Grignard reagent from this compound is expected to proceed with retention of the cis (Z) stereochemistry of the double bond. Subsequent reactions with electrophiles that do not involve isomerization will also yield products with the Z-configuration.

Troubleshooting

-

Reaction Fails to Initiate:

-

Cause: Inactive magnesium surface (oxide layer), wet glassware or solvent.

-

Solution: Ensure all components are scrupulously dry. Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing a few turnings in the flask (under inert gas). Gentle warming can also help initiate the reaction.

-

-

Low Yield:

-

Cause: Incomplete reaction, side reactions (e.g., homocoupling), or reaction with atmospheric moisture/oxygen.

-

Solution: Ensure a slight excess of magnesium is used. Add the vinyl bromide solution slowly to a well-stirred suspension of magnesium. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Formation of a White Precipitate:

-

Cause: Reaction with water or oxygen.

-

Solution: This indicates a breach in the anhydrous/anaerobic conditions. The experiment should be repeated with more stringent precautions.

-

References

Application Notes and Protocols for Suzuki Coupling with cis-1-Bromo-2-ethoxyethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol and supporting data for the stereoretentive Suzuki coupling of cis-1-Bromo-2-ethoxyethylene with various arylboronic acids. This reaction is a valuable tool for the synthesis of cis-β-ethoxystyrenes, which are important structural motifs in medicinal chemistry and materials science. The described protocol is designed to ensure the retention of the cis-alkene geometry, a critical aspect for controlling the three-dimensional structure of the target molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step generally proceeds with retention of the alkene stereochemistry.[1]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) center, displacing the bromide. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic groups on the palladium(II) center, the ethoxyvinyl and the aryl groups, couple and are eliminated from the metal center, forming the desired cis-β-ethoxystyrene product and regenerating the active palladium(0) catalyst.[1]

Recommended Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | Technical, ~85% (GC) | Sigma-Aldrich |

| Arylboronic Acids | >95% | Commercially available |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |

| Tricyclohexylphosphine (PCy₃) | >97% | Commercially available |

| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially available |

| 1,4-Dioxane | Anhydrous, >99.8% | Commercially available |

| Water | Deionized | Laboratory supply |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.03 mmol, 3 mol%).

-

Seal the flask with a rubber septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add tricyclohexylphosphine (0.06 mmol, 6 mol%) to the flask.

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.

-

Stir the mixture at room temperature for 15 minutes until all solids are dissolved.

-

Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

Reaction and Work-up:

-

Immerse the Schlenk flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the time indicated in Table 1 (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-